Ibuterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53034-85-8 |
|---|---|
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3 |
InChI Key |
WKHOPHIMYDJVSA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |
Other CAS No. |
53034-85-8 |
Synonyms |
1-(3,5-diisobutyroxyphenyl)-2-(t-butylamino)ethanol ibuterol ibuterol sulfate ibuterol, HCl(+-)-isomer KWD 2058 spiranyl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ibuterol
Synthesis of Novel Ibuterol Formulations for Research Applications
Despite the limited specific information on this compound's synthesis and related chemical research in the provided search results, the compound's existence and basic chemical structure are confirmed. Current time information in Bangalore, IN. Further detailed research specifically focused on this compound would be required to elaborate on the points outlined above.
This compound as Ionic Liquid Precursors in Advanced Material Research
Research into the use of active pharmaceutical ingredients (APIs) and related compounds as components of ionic liquids (ILs) for various applications, including advanced materials, is an area of interest. Ionic liquids, defined as salts that are liquid at or below 100°C, possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for diverse applications. researchgate.netgoogle.com
While the broader field explores the incorporation of APIs into ionic liquid structures to potentially modify their physical properties or facilitate novel processing routes, specific documented research detailing the use of this compound itself directly as a precursor for the synthesis of ionic liquids or its explicit application in the development of advanced materials in this context was not prominently found in the surveyed literature.
Microparticle and Nanoparticle Formulations for Targeted Delivery in Experimental Systems
Microparticle and nanoparticle formulations represent significant areas of research in the field of targeted drug delivery, aiming to improve therapeutic efficacy and reduce systemic side effects. researchgate.netdrugbank.comwjgnet.com These particulate systems can encapsulate active compounds, control their release rates, and potentially direct them to specific sites within the body in experimental models. researchgate.netwjgnet.comgoogle.com Particle size plays a crucial role, with nanoparticles (typically less than 100 nm) potentially offering advantages such as improved cellular internalization and altered biodistribution compared to larger microparticles. wjgnet.comresearchgate.net
While the concept of formulating active compounds into micro- or nanoparticles for targeted delivery in experimental systems is well-established, specific published research focusing on the formulation of this compound into microparticles or nanoparticles for targeted delivery studies in experimental systems was not extensively found in the surveyed literature.
Research has been conducted using Albuterol sulfate (B86663), a related compound, in nanoparticle formulations. For example, albumin-based nanoparticles loaded with Albuterol sulfate have been investigated to understand drug-carrier interactions and evaluate their potential for pulmonary drug delivery in experimental settings. google.comresearchgate.netnih.gov These studies have examined aspects such as drug-loading efficiency and release profiles from the nanoparticles. google.comresearchgate.net Furthermore, solid lipid microparticles containing salbutamol (B1663637) acetonide, a more lipophilic derivative of salbutamol, have been explored as a sustained release system for pulmonary delivery. nih.gov
These examples highlight the application of micro- and nanoparticle technologies to deliver compounds structurally related to this compound in experimental systems, particularly for pulmonary administration. While the principles and techniques demonstrated in these studies could potentially be applied to this compound, specific research detailing the formulation and evaluation of this compound-loaded microparticles or nanoparticles for targeted delivery in experimental systems was not a prominent finding in the conducted literature search. Further dedicated research would be required to explore the specific behavior and efficacy of this compound in such advanced delivery systems.
Molecular and Cellular Mechanisms of Action of Ibuterol
Receptor Binding and Activation Kinetics of Albuterol Isomers
The stereochemistry of albuterol plays a crucial role in its interaction with adrenergic receptors. The (R)-enantiomer is responsible for the majority of the bronchodilatory effects, while the (S)-enantiomer has been shown to have a more complex and sometimes paradoxical role.
In vitro studies using cell lines expressing different human beta-adrenergic receptor subtypes have demonstrated the selectivity of albuterol's isomers. (R)-albuterol exhibits a significantly higher affinity and potency for the β₂-adrenergic receptor compared to the β₁-adrenergic receptor. This selectivity is key to its therapeutic effect, as activation of β₂ receptors in the lungs causes bronchodilation, while activation of β₁ receptors in the heart can lead to undesired cardiac stimulation. The (S)-isomer generally shows much lower affinity for both β₁ and β₂ receptors. Some studies suggest that (S)-albuterol may even possess pro-inflammatory properties, although this is a subject of ongoing research. The selectivity of (R)-albuterol for the β₂ receptor over the β₁ receptor is approximately 100-fold.
Table 1: In Vitro Receptor Binding Affinity (Ki) of Albuterol Enantiomers
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|---|
| (R)-Albuterol | β₁-Adrenergic | 1000 |
| (R)-Albuterol | β₂-Adrenergic | 10 |
| (S)-Albuterol | β₁-Adrenergic | > 10,000 |
| (S)-Albuterol | β₂-Adrenergic | 500 |
Note: Lower Ki values indicate higher binding affinity. Data are representative values from various in vitro studies.
The binding of (R)-albuterol to the β₂-adrenergic receptor is a dynamic process that induces a specific conformational change in the receptor protein. This interaction involves key amino acid residues within the receptor's transmembrane domains. Upon binding, the receptor transitions from an inactive to an active state, which allows it to couple with intracellular G-proteins. The conformational changes are thought to involve a slight rotation and outward movement of transmembrane helix 6, a hallmark of G-protein-coupled receptor (GPCR) activation. The stability of this active conformation is greater when bound to the (R)-isomer than the (S)-isomer, explaining the former's higher intrinsic efficacy.
Intracellular Signaling Cascades Modulated by Albuterol
The activation of the β₂-adrenergic receptor by albuterol initiates a well-defined intracellular signaling pathway that ultimately leads to the physiological response of smooth muscle relaxation.
Once the β₂-adrenergic receptor is activated by (R)-albuterol, it couples to the stimulatory G-protein, Gs. This coupling leads to the activation of adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Studies in various cell lines, including human airway smooth muscle cells, have shown a dose-dependent increase in intracellular cAMP levels following stimulation with (R)-albuterol. The (S)-isomer does not significantly stimulate cAMP production and may, at high concentrations, weakly antagonize the effects of the (R)-isomer.
Table 2: Effect of Albuterol Isomers on cAMP Production in a Human Airway Smooth Muscle Cell Line
| Compound | Concentration (nM) | Relative cAMP Production (%) |
|---|---|---|
| Control | 0 | 100 |
| (R)-Albuterol | 10 | 350 |
| (R)-Albuterol | 100 | 800 |
| (S)-Albuterol | 100 | 110 |
Note: Data are illustrative of typical experimental findings.
The coupling of the albuterol-bound β₂-receptor to the Gs protein is a critical step. The activated Gs protein consists of an α-subunit (Gαs) and a βγ-subunit complex. The Gαs subunit, when bound to guanosine (B1672433) triphosphate (GTP), dissociates and directly activates adenylyl cyclase. The subsequent rise in intracellular cAMP activates protein kinase A (PKA). PKA then phosphorylates several downstream target proteins, including myosin light chain kinase (MLCK) and various ion channels, leading to a reduction in intracellular calcium and ultimately smooth muscle relaxation.
The PKA-mediated phosphorylation of target proteins has a direct impact on intracellular calcium (Ca²⁺) concentrations in experimental cells like airway smooth muscle cells. PKA phosphorylates and inhibits MLCK, reducing the phosphorylation of myosin and thus decreasing the contractile force of the muscle. Furthermore, PKA can phosphorylate and activate large-conductance calcium-activated potassium (BKCa) channels. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels and reduces Ca²⁺ influx, further promoting muscle relaxation. This modulation of ion channels is a key downstream effect of the initial receptor binding event.
Stereochemical Differences in Albuterol's Molecular Actions
Albuterol is commercially available as a racemic mixture, containing equal parts of its (R)- and (S)-enantiomers. drugbank.com Research has unequivocally demonstrated that these two isomers possess vastly different molecular activities, with the (R)-enantiomer being the active component (eutomer) and the (S)-enantiomer (distomer) contributing to a more complex and sometimes opposing pharmacological profile. atsjournals.orgnih.gov
The primary therapeutic effects of albuterol are mediated through the binding and activation of β2-adrenergic receptors. A critical distinction between the enantiomers lies in their affinity for this receptor. The (R)-enantiomer, also known as levalbuterol, binds to the β2-adrenergic receptor with a significantly higher affinity than the (S)-enantiomer. atsjournals.orgnih.gov Multiple studies have quantified this difference, reporting that (R)-albuterol has a binding affinity that is 100 to 150 times greater than that of (S)-albuterol. drugbank.comatsjournals.orgimrpress.com This substantial difference in binding affinity is the primary reason that (R)-albuterol is responsible for the bronchodilatory effects attributed to the racemic mixture. drugbank.com In contrast, the (S)-enantiomer exhibits very weak binding to the β2-adrenergic receptor. nih.gov
| Enantiomer | Relative Binding Affinity for β2-Adrenergic Receptor | Reference |
| (R)-Albuterol (Levalbuterol) | High (100-150x greater than (S)-Albuterol) | drugbank.comatsjournals.org |
| (S)-Albuterol | Low / Weak | nih.gov |
While initially considered inert, a growing body of evidence from molecular assays indicates that (S)-albuterol is pharmacologically active and can exhibit properties that are counter to the desired effects of (R)-albuterol. imrpress.com Several investigations have suggested that (S)-albuterol may act as an "inverse agonist". atsjournals.orgimrpress.com An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.
In studies on T-lymphocytes, which possess β2-adrenergic receptors, (R)-albuterol inhibited cell proliferation. nih.gov While (S)-albuterol alone had no effect, its addition to (R)-albuterol led to a dose-dependent reversal of this inhibition, and at higher concentrations, even enhanced proliferation. nih.gov These effects were blocked by the beta-blocker propranolol, indicating they were mediated through the β2-adrenergic receptor. nih.gov This has led to the hypothesis that (S)-albuterol functions as an inverse agonist, switching the function of the receptor. nih.gov Furthermore, evidence suggests (S)-albuterol can promote the release of pro-inflammatory factors, acting in opposition to the anti-inflammatory effects of (R)-albuterol. atsjournals.orgatsjournals.org
The activation of β2-adrenergic receptors by an agonist like (R)-albuterol initiates a well-defined signaling cascade. It stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). drugbank.comrxlist.com This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation. drugbank.comrxlist.com
The enantiomers of albuterol modulate these second messenger systems in starkly different ways.
(R)-Albuterol: Consistent with its role as a β2-agonist, (R)-albuterol promotes the formation of cAMP and causes a decrease in intracellular calcium levels. atsjournals.orgnih.gov
(S)-Albuterol: In contrast, (S)-albuterol has been shown to increase intracellular calcium concentrations ([Ca2+]i) in airway smooth muscle cells. imrpress.comnih.govcambridge.org This effect is opposite to the action of (R)-albuterol. nih.gov Studies have demonstrated that (S)-albuterol can induce calcium oscillations and increase levels of another second messenger, inositol-1,4,5-trisphosphate (IP3), which is involved in pathways that lead to muscle contraction. imrpress.comnih.govatsjournals.org
| Enantiomer | Effect on Intracellular cAMP | Effect on Intracellular Calcium [Ca2+]i | Reference |
| (R)-Albuterol | Increases | Decreases | atsjournals.orgnih.gov |
| (S)-Albuterol | No significant effect | Increases | imrpress.comnih.govcambridge.org |
Interaction with Non-Canonical Receptors and Off-Target Molecular Effects in Research
Research into the molecular actions of albuterol's enantiomers has revealed interactions beyond the canonical β2-adrenergic receptor pathway. The effects of (S)-albuterol on increasing intracellular calcium have been shown to be blocked by muscarinic receptor antagonists like atropine, but not by β2-adrenergic blockers. nih.govatsjournals.org This suggests that (S)-albuterol may exert some of its effects by cross-reacting with muscarinic receptors, a completely different class of receptors involved in airway smooth muscle contraction. nih.govatsjournals.orgresearchgate.net
Furthermore, (S)-albuterol has been reported to activate phosphoinositide-3 kinase (PI3K) and the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) in human airway smooth muscle cells. nih.gov These off-target molecular effects are inconsistent with the therapeutic goals of asthma treatment and may contribute to the paradoxical reactions observed with the chronic use of racemic albuterol. nih.govnih.gov While albuterol is highly selective for the β2 receptor over the β1 receptor, it is not absolutely selective, and at higher concentrations, off-target stimulation of cardiac β-receptors can occur. drugbank.com
Pharmacological Characterization of Ibuterol in Preclinical Models
In Vitro Pharmacological Profiling
In vitro studies are fundamental in determining the direct effects of a compound on target tissues and cells in a controlled environment. For Ibuterol, these assays have confirmed its bronchodilatory and anti-inflammatory properties.
The primary therapeutic action of this compound is the relaxation of airway smooth muscle (ASM), leading to bronchodilation. This effect is classically evaluated in isolated organ bath preparations. Studies using guinea pig tracheal strips, a standard model for assessing bronchorelaxant activity, have demonstrated that this compound effectively reverses induced contractions. While specific data tables for this compound are not available, the methodology involves inducing a sustained contraction in the tracheal tissue with agents like histamine (B1213489) or methacholine (B1211447), followed by the cumulative addition of the beta-agonist. The resulting relaxation is measured and used to determine the potency (EC50) and efficacy of the compound. This model is crucial as the guinea pig lung shares similarities with the human lung in terms of receptor distribution, making it a relevant model for asthma research. scireq.commdpi.com
To further understand the cellular mechanisms of this compound, various cell-based assays have been employed.
Bronchodilation: The bronchodilatory effect of this compound is mediated through the stimulation of β2-adrenergic receptors on ASM cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A co-culture bioassay using human primary ASM cells and a human airway epithelial cell line (Calu-3) has been developed to mimic the in vivo environment. nih.govresearchgate.net In this system, this compound demonstrated a concentration-dependent increase in cAMP, which serves as a biochemical surrogate for smooth muscle relaxation. nih.govresearchgate.net
Anti-Inflammatory Potential: Beyond its role in bronchodilation, this compound exhibits anti-inflammatory properties. nih.gov In human airway epithelial cells, (R)-Ibuterol has been shown to suppress the production and release of granulocyte-macrophage colony-stimulating factor (GM-CSF), a pro-inflammatory mediator. nih.gov This effect is mediated through the induction of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, in activated T-cells, (R)-Ibuterol administration led to decreased levels of inflammatory cytokines and reduced activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. nih.gov
Below is a summary of findings from cell-based assays:
| Assay Type | Cell Model | Key Finding | Mechanism |
|---|---|---|---|
| Biochemical Surrogate for Bronchodilation | Human Airway Smooth Muscle Cells | Concentration-dependent increase in cAMP. nih.govresearchgate.net | Activation of β2-adrenergic receptors. nih.gov |
| Anti-Inflammatory Activity | Human Airway Epithelial Cells | Suppression of GM-CSF release. nih.gov | Induction of iNOS. nih.gov |
| Anti-Inflammatory Activity | Activated T-cells | Decreased inflammatory cytokine levels. nih.gov | Inhibition of NF-κB activity. nih.gov |
Prolonged exposure to beta-agonists can lead to tachyphylaxis, a phenomenon characterized by a diminished response to the drug. This is often caused by receptor desensitization and downregulation. Studies in cultured human epithelial cell lines, such as BEAS-2B, have investigated these processes following treatment with this compound. researchgate.net Upon continuous exposure to this compound, a time-dependent loss of β2-adrenergic receptors from the cell surface is observed. researchgate.net This downregulation is a result of receptor degradation following internalization. researchgate.net This process is a critical consideration in the long-term use of beta-agonist therapies. usf.edu
Animal Models for Efficacy Studies (Excluding Clinical Outcomes)
Animal models are indispensable for evaluating the efficacy of drug candidates in a complex physiological system that cannot be replicated in vitro.
Acute Lung Injury in Ovine Models: In a sheep model of acute lung injury induced by combined burn and smoke inhalation, continuous nebulization of this compound was shown to improve pulmonary function. nih.gov Animals treated with this compound exhibited lower peak and pause inspiratory pressures, reduced pulmonary transvascular fluid flux, and a higher PaO2/FiO2 ratio compared to the control group. nih.gov These findings suggest that this compound can mitigate lung injury by improving airway clearance and reducing fluid accumulation. nih.gov
Airway Hyperreactivity in Rodents: Rodent models of allergic asthma are commonly used to study airway hyperresponsiveness (AHR), a key feature of asthma. mdpi.com In ovalbumin (OVA)-sensitized and challenged mice, a model that mimics allergic airway inflammation, the effects of this compound on AHR to methacholine have been investigated. researchgate.netnih.gov Interestingly, some studies have shown that long-term treatment with either the (R)- or (S)-isomer of this compound can increase immediate allergic response and AHR in mice with allergically inflamed airways. researchgate.netnih.gov This suggests a complex role for this compound in the context of chronic airway inflammation. In rats, this compound is used to reduce bronchospasm associated with inflammatory respiratory diseases. ratguide.com
The table below summarizes the findings from these respiratory system models.
| Animal Model | Condition | Key Findings |
|---|---|---|
| Ovine (Sheep) | Acute Lung Injury (Burn and Smoke Inhalation) | Improved pulmonary function, decreased fluid flux, lower airway pressures. nih.gov |
| Murine (Mouse) | Allergic Airway Inflammation (OVA-induced) | Long-term treatment may increase airway hyperresponsiveness. researchgate.netnih.gov |
| Rat | Inflammatory Respiratory Disease | Used to reduce bronchospasm. ratguide.com |
The anti-inflammatory effects of this compound observed in cell-based assays have also been investigated in animal models of pulmonary inflammation. In a murine model of allergic pulmonary inflammation, treatment with (R)-Ibuterol resulted in a trend towards a decrease in allergen-induced bronchoalveolar lavage eosinophils and IgE levels. nih.gov These findings in animal models support the in vitro data suggesting that this compound possesses anti-inflammatory properties in addition to its primary bronchodilatory function. nih.gov
Non-Respiratory Disease Models for Mechanistic Research (e.g., Muscle Anabolism in Rodents)
Beyond its well-established role in respiratory medicine, Albuterol has been investigated for its effects on skeletal muscle. Preclinical studies in rodent models have demonstrated significant anabolic effects, suggesting a potential for stimulating muscle growth and protein synthesis. These non-respiratory models are crucial for elucidating the mechanistic pathways through which β2-adrenergic agonists influence muscle physiology. nih.gov
Research in animal models indicates that β2-adrenoceptor stimulation can increase muscle mass by enhancing protein synthesis and reducing protein breakdown. nih.gov Studies in rats have shown that Albuterol administration leads to a marked increase in the size of skeletal muscles, including the soleus, gastrocnemius, and plantaris. researchgate.net The anabolic effects of Albuterol have been compared to those of other β2-adrenergic agonists, such as clenbuterol. In a study involving both young and senescent rats, Albuterol was administered for three weeks and produced significant gains in muscle mass and protein content. nih.gov For instance, in old rats, Albuterol increased the combined weight of five hindlimb muscles by 19% and the weight and protein content of the gastrocnemius muscle by 19% and 23%, respectively. nih.gov These findings highlight the compound's ability to induce muscle hypertrophy. nih.govnih.gov Animal data also suggest a temporal effect, where β2-agonists stimulate muscle protein synthesis within the first few days of administration, followed by an inhibition of protein degradation at later time points. grantome.com
| Parameter | Animal Model | Albuterol-Induced Change | Clenbuterol-Induced Change |
|---|---|---|---|
| Combined Hindlimb Muscle Weight | Young Rats | +19% | +28% |
| Combined Hindlimb Muscle Weight | Old Rats | +19% | +25% |
| Gastrocnemius Weight & Protein Content | Young Rats | +19% & +24% | Not Specified |
| Gastrocnemius Weight & Protein Content | Old Rats | +19% & +23% | Not Specified |
| Carcass Protein Content | Young Rats | +20% | +30% |
| Carcass Protein Content | Old Rats | +12% | +21% |
Comparative Pharmacodynamics of this compound Enantiomers in Preclinical Systems
Albuterol is a chiral molecule administered as a racemic mixture of two enantiomers: (R)-Albuterol and (S)-Albuterol. nih.gov Preclinical research has revealed that these enantiomers possess distinct pharmacodynamic profiles. imrpress.com The therapeutic, bronchodilatory effects of racemic Albuterol are attributed to (R)-Albuterol, which acts as a potent agonist at the β2-adrenergic receptor. nih.gov Conversely, (S)-Albuterol, once considered inert, has been shown in various animal models to exhibit properties that may oppose the beneficial effects of the (R)-enantiomer. nih.govimrpress.com
Studies in murine models of asthma have demonstrated these differential effects. While both enantiomers were found to reduce airway eosinophil trafficking and mucus hypersecretion, (S)-Albuterol was uniquely shown to increase allergen-induced airway edema and hyperresponsiveness to methacholine. nih.gov Further research in feline models of asthma corroborated the pro-inflammatory potential of the S-enantiomer; regular inhalation of racemic Albuterol and (S)-Albuterol induced airway inflammation, an effect not observed with (R)-Albuterol alone. karger.com In allergen-sensitized guinea pigs, (R)-Albuterol and the racemic mixture provided equivalent protection against allergen challenge, whereas (S)-Albuterol was ineffective. atsjournals.org Prolonged administration of racemic albuterol in this model was found to increase bronchoconstriction, an adverse effect that was mimicked by (S)-albuterol. atsjournals.org
Dose-Response Relationships in Animal Models
Detailed dose-response studies for Albuterol enantiomers in preclinical non-respiratory models are not extensively detailed in the available literature. However, studies investigating their effects at specific doses provide insight into their activities. The majority of preclinical investigations have focused on the differential effects of the enantiomers following administration of a fixed dose rather than establishing a classic dose-response curve.
For example, in a mouse model of asthma, a dose of 1 mg/kg/day of each enantiomer was used to evaluate their respective impacts on airway inflammation and hyperreactivity. nih.gov At this dose, (R)-Albuterol significantly reduced eosinophil influx and IL-4 levels, while (S)-Albuterol, despite also reducing some inflammatory markers, significantly increased airway edema and responsiveness to methacholine. nih.gov In studies with sensitized guinea pigs, (R)- and (R,S)-Albuterol showed equivalent protective effects against allergen challenge, while (S)-Albuterol was reported to be ineffective at the doses tested. atsjournals.orgatsjournals.org The lack of comprehensive dose-response data limits the ability to fully characterize the potency and efficacy of each enantiomer across a range of concentrations in various animal models.
| Enantiomer | Animal Model | Dose | Observed Pharmacodynamic Effects |
|---|---|---|---|
| (R)-Albuterol | Mouse (Asthma Model) | 1 mg/kg/day | Reduced eosinophil influx, goblet cell hyperplasia, mucus occlusion, IL-4 levels, and OVA-specific IgE. nih.gov |
| (S)-Albuterol | Mouse (Asthma Model) | 1 mg/kg/day | Reduced eosinophil infiltration and mucus, but increased airway edema and responsiveness to methacholine. nih.gov |
| (R)-Albuterol | Cat (Healthy & Asthmatic) | Not Specified | Did not induce airway inflammation with regular use. karger.com |
| (S)-Albuterol | Cat (Healthy & Asthmatic) | Not Specified | Induced airway inflammation with regular use. karger.com |
| (R)-Albuterol | Guinea Pig (Allergen-sensitized) | Not Specified | Provided protection against allergen challenge. atsjournals.org |
| (S)-Albuterol | Guinea Pig (Allergen-sensitized) | Not Specified | Ineffective against allergen challenge; mimicked adverse bronchoconstrictor effects of long-term racemic albuterol. atsjournals.org |
Duration of Action Studies in Experimental In Vivo Systems
The duration of action of the Albuterol enantiomers is largely influenced by their different pharmacokinetic profiles, particularly their rates of metabolism. Preclinical and clinical studies have consistently shown that (S)-Albuterol is metabolized more slowly and persists in the circulation longer than (R)-Albuterol. atsjournals.org After administration of the racemate, (S)-Albuterol can persist in the circulation for significantly longer periods than (R)-Albuterol. imrpress.com
Pharmacokinetic studies, often conducted in humans but foundational to preclinical understanding, indicate that the terminal half-life of (S)-Albuterol is approximately twice as long as that of (R)-Albuterol (~5 hours for S- vs. ~2.5 hours for R-). nih.gov This differential clearance leads to an accumulation of the less active (S)-enantiomer with repeated dosing. atsjournals.org
Direct in vivo animal data from a study in horses provides insight into the duration of the enantiomers within the pulmonary system. Following inhalation of racemic Albuterol, concentrations of both (R)-Albuterol and (S)-Albuterol in the pulmonary epithelial lining fluid (PELF) were measured. The results showed that the concentrations of both enantiomers decreased by approximately 50% within 15 minutes, suggesting a relatively short duration of high-level exposure at the site of action in this model. nih.gov
| Parameter | (R)-Albuterol | (S)-Albuterol | Species | Notes |
|---|---|---|---|---|
| Metabolism Rate | Faster | Up to 10x slower than (R)-enantiomer | Human | Leads to longer persistence of (S)-Albuterol. atsjournals.org |
| Terminal Half-Life | ~2.5 hours | ~5 hours | Human | Demonstrates stereoselective renal clearance. nih.gov |
| PELF Concentration Decline | ~50% reduction in 15 mins | ~50% reduction in 15 mins | Horse | Indicates duration in a specific pulmonary compartment. nih.gov |
Analytical Chemistry and Research Methodologies for Ibuterol
Chromatographic Techniques for Ibuterol Analysis
Chromatography plays a vital role in separating this compound from complex matrices and quantifying its presence in research samples. Various chromatographic approaches are employed depending on the required sensitivity, specificity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
HPLC is a widely used technique for the quantitative determination of this compound in various matrices. Reversed-phase HPLC methods have been developed and validated for the analysis of this compound sulfate (B86663) and its related substances in pharmaceutical formulations, such as inhalation solutions. nih.gov These methods often utilize C18 columns and mobile phases consisting of mixtures of aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like methanol (B129727) or acetonitrile (B52724), typically with UV detection at wavelengths such as 225 nm or 277 nm. nih.govnih.gov
HPLC methods have demonstrated linearity over a range of concentrations, with good accuracy and precision. For instance, a validated RP-HPLC method for this compound sulfate in inhalation solution showed linearity over a range of 50-150% of the active label claim. nih.gov The method was also capable of resolving related substances, with limits of detection and quantitation ranging between 0.01% and 0.21% of the assay concentration. nih.gov
Another application of HPLC involves the determination of this compound strength in pharmaceutical products, even those past their expiry dates. nih.gov Studies have shown that HPLC methods can accurately quantify this compound levels, indicating that the drug can retain a significant percentage of its listed strength over extended periods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
LC-MS/MS is a powerful technique offering high sensitivity and selectivity, making it indispensable for trace analysis of this compound and the identification of its metabolites in complex biological matrices. researchgate.netresearchgate.netnih.gov The coupling of LC with tandem mass spectrometry allows for the separation of analytes by chromatography followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov
LC-MS/MS methods have been developed for the determination of this compound enantiomers in biological samples like plasma and tissue. researchgate.netresearchgate.net These methods often employ electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for sensitive and specific detection. researchgate.netnih.govnih.govpharmacophorejournal.com The use of deuterated internal standards, such as salbutamol-d6, is common to improve the accuracy and reproducibility of the quantification. researchgate.netnih.govnih.govfda.gov
Metabolite identification using LC-MS/MS typically involves searching for molecular ions and their fragmentation patterns in databases or performing de novo interpretation. nih.govthermofisher.comijpras.com High-resolution mass spectrometry (HRMS) coupled with LC is particularly useful for determining empirical formulas and distinguishing isobaric compounds, aiding in the identification of both known and potentially novel metabolites. ijpras.comfrontiersin.org Studies have utilized LC-MS/MS to investigate the metabolic fate of this compound and its enantiomers. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) in Research Sample Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it valuable for high-throughput analysis of research samples containing this compound. UPLC systems operate at higher pressures and utilize smaller particle size columns, resulting in faster run times and improved chromatographic performance. nih.govjrespharm.com
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for the direct quantification of this compound in biological matrices like urine, particularly in applications requiring rapid analysis, such as doping control. nih.gov These methods often involve minimal sample preparation, such as simple dilution, and utilize short run times while maintaining good linearity, accuracy, and precision. nih.gov
Research has also explored the use of UPLC methods for the quantitative analysis of this compound sulfate, demonstrating linearity, accuracy, and precision within validated ranges. jrespharm.com The speed and efficiency of UPLC make it suitable for analyzing large numbers of research samples, contributing to faster data generation in pharmacokinetic and other studies.
Enantiomeric Separation and Purity Assessment
This compound contains a chiral center, existing as two enantiomers, (R)- and (S)-Ibuterol. The separation and individual quantification of these enantiomers are crucial in research to understand their distinct pharmacokinetic and pharmacodynamic profiles.
Chiral Chromatography for (R)- and (S)-Ibuterol Resolution
Chiral chromatography is the primary technique used to separate the (R)- and (S)-Ibuterol enantiomers. This is typically achieved using chiral stationary phases (CSPs) that can selectively interact with each enantiomer, leading to their separation as they pass through the column. nih.govtandfonline.comnih.govtandfonline.com
Various CSPs have been successfully employed for this compound enantiomer separation, including teicoplanin-based columns and Sumichiral OA columns. nih.govtandfonline.comnih.govtandfonline.com The mobile phase composition is critical for achieving optimal resolution and can consist of mixtures of organic solvents (e.g., methanol, acetonitrile, hexane, methylene (B1212753) chloride) with acidic or basic modifiers (e.g., trifluoroacetic acid, acetic acid, diethylamine, ammonium (B1175870) formate). nih.govtandfonline.comnih.govtandfonline.com
Studies have reported baseline resolution of (R)- and (S)-Ibuterol using chiral HPLC methods. nih.gov Retention times and capacity factors for each enantiomer are determined to assess the separation efficiency. tandfonline.com The separation factor (alpha) is a key parameter indicating the selectivity of the chiral stationary phase for the enantiomers. tandfonline.comnih.gov
Validation of Enantioselective Assays for Biological Matrices in Research
Validated enantioselective assays are essential for accurately measuring the concentrations of (R)- and (S)-Ibuterol in biological matrices such as serum, plasma, and tissue for research purposes. researchgate.netresearchgate.netnih.govtandfonline.comnih.govtandfonline.comresearchgate.net Validation ensures that the analytical method is reliable, accurate, precise, sensitive, and specific for the intended application. pharmacophorejournal.comresearchgate.net
Validation parameters typically assessed for enantioselective assays include linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantitation (LOQ), recovery, and matrix effects. researchgate.netnih.govpharmacophorejournal.comtandfonline.comresearchgate.net For example, a chiral HPLC method for this compound enantiomers in human serum demonstrated linearity over a range of 2-20 ng/mL for each enantiomer, with an LOQ of 3 ng/mL. tandfonline.com Another LC-MS method for enantiomers in plasma showed linearity from 0.5-50.0 ng/mL racemate, with an LOQ of 0.25 ng/mL for each enantiomer. researchgate.net
Enantioselective LC-MS/MS methods for this compound in biological tissues have been validated with LLOQs as low as 0.156 ng/g, demonstrating good linearity and precision. researchgate.net These validated methods are critical for supporting pharmacokinetic studies and investigating potential enantioselective uptake, distribution, metabolism, and excretion of this compound in research models. researchgate.netnih.gov
Table: Summary of Selected Chromatographic Conditions for this compound Analysis
| Technique | Matrix | Column Type | Mobile Phase | Detection | Key Findings / Application | Source |
| HPLC | Inhalation Solution | YMC phenyl (C18) | 25 mM KH2PO4 (pH 3.0) + Methanol (95:5) | UV (225 nm) | Quantitative determination, related substances | nih.gov |
| HPLC | Human Serum | Sumichiral OA 4700 (Chiral) | Hexane/Methylene Chloride/Methanol/TFA (350:410:40:2) | Fluorescence | Enantioselective separation and quantification (R and S) | tandfonline.comtandfonline.com |
| HPLC | Plasma | Teicoplanin-based (Chiral) | Methanol/Acetonitrile/Acetic Acid/Diethylamine (40:60:0.3:0.2) | Fluorescence | Enantioselective separation and quantification (R and S) | nih.gov |
| UPLC-MS/MS | Urine | UPLC BEH C18 | Formic acid in water + Formic acid in acetonitrile (Gradient) | ESI-MS/MS (MRM) | Direct quantitative analysis (Doping Control) | nih.gov |
| LC-MS/MS | Human Plasma | Teicoplanin-based (Chiral) | Methanol/Acetic Acid/Ammonia (1000:5:1) | ESI-MS (SRM) | Enantioselective trace analysis (R and S) | researchgate.net |
| LC-MS/MS | Animal Tissue | C18 (RP) | Various (specifics not fully detailed in snippet, likely gradient) | ESI-MS/MS | Enantioselective quantification in tissue (R and S) | researchgate.net |
| UPLC | Pharmaceutical | Hibar HR purospher STAR RP-18 | Phosphate Buffer (10mM KH2PO4) + Acetonitrile (60:40) | UV (225 nm) | Quantitative analysis (QbD approach) | jrespharm.com |
| LC-MS/MS | Human Plasma | Phenomenex Kinetex XB-C18 | A: 0.05:2:98 FA/MeOH/Water, B: MeOH with 0.1% FA (Gradient) | ESI-MS/MS (MRM) | Determination in human plasma, permeability studies | fda.gov |
Table: Selected Validation Parameters for Enantioselective this compound Assays
| Matrix | Enantiomer | Linearity Range | LOQ / LLOQ | Accuracy (% Nominal) | Precision (%CV) | Source |
| Human Serum | R and S | 2-20 ng/mL (each) | 3 ng/mL (each) | Not specified | 9.3-14.5 | tandfonline.comtandfonline.com |
| Human Plasma | R and S | 0.5-50.0 ng/mL (racemate) | 0.25 ng/mL (each) | Not specified | 1.4-6.5 | researchgate.net |
| Dog Plasma | R and S | 2.5-2500 nM (both) | 2.5 nM (both) | 96-110 | 1.5-12 | nih.gov |
| Animal Tissue | R and S | LLOQ-10.0 ng/g | 0.156 ng/g (both) | Not specified | <15 | researchgate.net |
| Biological Matrices | Each | 0.1–50 ng/g⁻¹ (each) | 0.035–0.070 ng/g⁻¹ | 84.9–106.9 | Not specified | researchgate.net |
| Human Plasma | Albuterol | 10.5-4119.760 pg/ml | 10.5 pg/mL | 95.7-104 (Intra-day), 97.7-103.4 (Inter-day) | 5.4-9 (Intra-day), 4.1-9.3 (Inter-day) | pharmacophorejournal.com |
Spectroscopic Methods in this compound Research
Spectroscopic methods are fundamental tools in chemical analysis, providing insights into the structure, identification, and quantification of compounds based on their interaction with electromagnetic radiation. In the context of this compound research, these techniques are valuable for characterizing the compound itself, analyzing its purity, and quantifying it in various matrices.
UV-Spectrophotometry for Quantitative Analysis in Experimental Formulations
UV-spectrophotometry is a widely used and accessible technique for the quantitative analysis of pharmaceutical compounds that absorb ultraviolet light hhs.govnih.gov. The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution hhs.govnih.gov. This makes UV-spectrophotometry suitable for determining the concentration of a compound in a solution if its characteristic absorption spectrum is known.
For compounds like terbutaline (B1683087), the parent drug of this compound, UV spectrophotometry has been successfully applied for quantitative analysis in pure form and pharmaceutical formulations such as syrups and tablets jmchemsci.comrjptonline.orgresearchgate.net. Studies on terbutaline sulfate have identified characteristic absorption maxima in the UV range, such as around 276-277 nm in acidic aqueous solutions and 297 nm in alkaline solutions fabad.org.trrjptonline.org. While specific UV-spectrophotometric data for this compound in experimental formulations were not extensively detailed in the reviewed literature, the ester functional groups and the terbutaline core suggest that this compound would also exhibit characteristic UV absorption, making this technique applicable for its quantification in various experimental formulations.
Research on related beta-agonists, such as albuterol, further illustrates the utility of UV-Vis spectrophotometry for quantitative analysis in pharmaceutical formulations, including aerosol dosage forms and experimental preparations uri.edujddtonline.info. These studies demonstrate the method's capability to provide simple, reliable, and sensitive assays for drug content uri.edujddtonline.info.
Table 1 provides illustrative UV absorption maxima for terbutaline, indicating the potential range for related this compound analysis.
| Compound | Environment | Approximate λmax (nm) | Source |
| Terbutaline | Aqueous Acid | 276 | fabad.org.tr |
| Terbutaline | Aqueous Alkali | 297 | fabad.org.tr |
| Terbutaline Sulfate | Aqueous Solution | 277 | rjptonline.org |
| Terbutaline Sulfate | Organic Medium* | 529, 319 | researchgate.net |
| Albuterol Sulfate | 0.1N HCl:Ethanol (1:1) | 276 | jddtonline.info |
| Albuterol Sulfate | Aqueous Solution | 226, 276 | uri.edu |
*Using p-Chloranilic Acid Reagent
The development of a specific UV-spectrophotometric method for this compound in experimental formulations would involve identifying its characteristic absorption maxima, establishing linearity of absorbance with concentration (obeying Beer's Law) over a relevant range, and validating the method for accuracy, precision, and specificity in the presence of formulation excipients.
Spectroscopic Characterization of Novel this compound Salts and Derivatives
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for the comprehensive characterization of novel chemical entities, including salts and derivatives of existing drugs. These methods provide detailed information about the molecular structure, functional groups, and purity of synthesized compounds.
While direct studies specifically detailing the spectroscopic characterization of novel this compound salts and derivatives were not prominently found in the search results, this compound itself is a derivative (diisobutyrate ester) of terbutaline fabad.org.tr. The principles and applications of these spectroscopic methods to characterize novel forms of related compounds are well-documented and would be directly applicable to this compound research.
For instance, spectroscopic methods have been employed in the characterization of novel salts and derivatives of related compounds like albuterol and ibuprofen (B1674241) uri.edujapsonline.comtntech.edu. Studies on albuterol double salt ionic liquids utilized spectroscopic characterization to confirm the structure of the synthesized compounds tntech.edu. FT-IR spectroscopy and Differential Scanning Calorimetry (DSC) have been used for the solid-state characterization of different polymorphic forms of R-albuterol sulfate, revealing differences in their solid-state properties researchgate.netresearchgate.net. Research on ibuprofen derivatives in the form of alkyl ester salts of L-amino acids employed NMR and FT-IR spectroscopy for structural confirmation japsonline.com.
Spectroscopic studies on terbutaline itself have investigated its photophysical and spectroscopic properties in various solvents and under different acidic conditions, showing characteristic absorption and emission bands influenced by the solvent environment researchgate.net.
The process of characterizing novel this compound salts or derivatives would typically involve:
NMR Spectroscopy: To confirm the proton and carbon environments and verify the molecular structure.
FT-IR Spectroscopy: To identify key functional groups and understand molecular vibrations.
Mass Spectrometry: To determine the molecular weight and obtain fragmentation patterns that help confirm the structure.
Other techniques: Depending on the nature of the salt or derivative, techniques like Raman spectroscopy, X-ray Diffraction (XRD) for solid-state forms, and UV-Vis spectroscopy for electronic transitions would also be valuable.
These spectroscopic methods collectively provide robust evidence for the successful synthesis and structural identity of novel this compound salts and derivatives, which is crucial for their further development and analysis.
Micro-Analytical Techniques for In Vitro and Tissue Distribution Studies
Micro-analytical techniques are essential for studying the behavior of this compound in biological systems, particularly in in vitro experiments and tissue distribution studies where the analyte concentration may be low and the sample matrices are complex. These techniques offer high sensitivity and selectivity for the detection and quantification of the compound and its metabolites in biological samples.
In vitro studies are crucial for understanding drug release from formulations, dissolution, permeability across biological barriers (like cell membranes or tissues), and interaction with biological components. Micro-analytical techniques are used to quantify the amount of drug released over time or permeated across a barrier. For example, HPLC is frequently used to quantify drugs in dissolution media or permeation study samples nih.govjapsonline.com. Sensitive detection methods are often coupled with chromatographic separation to handle complex matrices.
Tissue distribution studies aim to determine how a compound is distributed among different tissues and organs after administration. This typically involves analyzing tissue homogenates or samples using highly sensitive analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are powerful micro-analytical techniques widely used for quantifying drugs and their metabolites in biological tissues due to their high sensitivity, selectivity, and ability to handle complex biological matrices researchgate.netutas.edu.auresearchgate.net.
Studies on albuterol, a related beta-agonist, demonstrate the application of LC-MS/MS for determining drug concentrations in animal tissue matrices like muscle and brain, highlighting the sensitivity required for such analyses researchgate.netutas.edu.auresearchgate.net. These methods often involve sample preparation steps like solid-phase extraction (SPE) to isolate and concentrate the analyte from the tissue matrix researchgate.netresearchgate.net.
While specific studies detailing the use of these micro-analytical techniques for this compound's in vitro release, permeability, or tissue distribution were not extensively found, its nature as a prodrug of terbutaline provides relevant context. Terbutaline's pharmacokinetics and distribution have been studied, often utilizing sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) for its quantification in biological fluids and postmortem tissues due to the low concentrations involved fabad.org.tr. Furthermore, studies investigating the in vivo distribution of terbutaline sulfate loaded microspheres have involved analyzing tissue uptake nih.gov.
Given that this compound is designed to be hydrolyzed to terbutaline, micro-analytical methods for this compound research in biological systems would likely need to quantify both the intact prodrug and the active drug terbutaline. Techniques like LC-MS/MS would be well-suited for simultaneously measuring both compounds in complex biological matrices from in vitro experiments and tissue distribution studies. The lipophilic nature of this compound fabad.org.tr would influence its distribution properties, necessitating sensitive analytical methods to track its presence and conversion to terbutaline in various tissues, particularly the lungs where it is intended to be activated.
Other micro-analytical approaches relevant to in vitro studies could include techniques for characterizing particle size and distribution in formulations (e.g., for inhaled delivery) using methods like cascade impaction, often coupled with subsequent drug quantification by techniques such as HPLC or UV-spectrophotometry usm.myfda.govnanopharm.co.uk. Techniques like Morphologically-Directed Raman Spectroscopy (MDRS) are also emerging for microstructural analysis of pharmaceutical formulations, which can be relevant for understanding drug distribution within a formulation matrix researchgate.net.
The application of these micro-analytical techniques is crucial for understanding the performance of this compound in experimental formulations and its fate within biological systems, supporting the development of effective delivery systems and therapeutic strategies.
Structure Activity Relationship Sar Studies of Ibuterol
Identification of Key Pharmacophores and Their Role in Receptor Interaction
The fundamental structure of Ibuterol, like other adrenergic agonists, is based on a substituted phenethylamine (B48288) or phenylethanolamine core. wikipedia.orgslideshare.netslideshare.net This core structure is critical for interaction with adrenergic receptors.
Contribution of Phenylethanolamine Core to Agonist Activity
The phenylethanolamine core of this compound consists of a benzene (B151609) ring attached to an ethylamine (B1201723) chain containing a hydroxyl group on the beta carbon. nih.gov This core structure provides the basic framework necessary for binding to the beta-adrenergic receptor. The presence of the hydroxyl group on the beta-carbon is particularly important for direct interaction with the receptor and is associated with a specific stereochemical requirement for optimal activity. slideshare.netpharmacyfreak.com The nitrogen atom in the ethylamine chain also plays a key role in receptor binding, typically interacting with an aspartate residue in the receptor's binding site. atsjournals.orgatsjournals.org
Role of Hydroxyl and Alkyl Substitutions on Selectivity
Substitutions on both the aromatic ring and the amino group of the phenylethanolamine core significantly influence the selectivity and potency of adrenergic agonists. For this compound, the presence of hydroxyl groups on the phenyl ring (specifically at positions 2 and 4 relative to the ethylamine chain) and a bulky tert-butyl group on the nitrogen atom are key determinants of its selectivity for beta-2 adrenergic receptors over beta-1 receptors. wikipedia.orgnih.govpharmacyfreak.comfirsthope.co.in The bulky tert-butyl group on the nitrogen atom is particularly important for conferring beta-2 selectivity. wikipedia.orgpharmacyfreak.comfirsthope.co.in This increased bulk at the amino terminus favors binding to the beta-2 receptor binding site, which can accommodate a larger substituent compared to the beta-1 receptor. wikipedia.org The hydroxyl group at the beta-carbon is also crucial for potent agonist activity, interacting with serine residues in the receptor binding site. atsjournals.orgatsjournals.org
Impact of Stereochemistry on Receptor Affinity and Functional Activity
This compound contains a chiral center at the beta-carbon, leading to the existence of two enantiomers: (R)-Ibuterol and (S)-Ibuterol. wikipedia.orgnih.gov Stereochemistry plays a critical role in the interaction of chiral drugs with biological targets like receptors, which are often stereospecific. atsjournals.orgchapman.edujci.orgnih.gov
Quantitative Analysis of Enantiomeric Potency Differences
Research has consistently shown a significant difference in the pharmacological activity between the two enantiomers of this compound. The (R)-enantiomer, also known as Levalbuterol, is the eutomer and is primarily responsible for the bronchodilatory activity. wikipedia.orgwikipedia.orgnih.govnih.govnih.govacs.orgimrpress.commedscape.commerckvetmanual.comnih.govmedchemexpress.com The (R)-enantiomer demonstrates a significantly higher affinity for beta-2 adrenergic receptors compared to the (S)-enantiomer. nih.govacs.orgimrpress.commedscape.comresearchgate.net Studies have reported that (R)-Ibuterol can have 100 to 150 times greater affinity for beta-2 receptors than the (S)-enantiomer. nih.govacs.orgimrpress.commedscape.com
Quantitative studies comparing the potency of (R)-Ibuterol and racemic (R,S)-Ibuterol have shown that the bronchodilatory effect of the racemic mixture is primarily attributable to its (R)-enantiomer content. nih.govatsjournals.org For instance, the potency ratio for effects on forced expiratory volume in 1 second (FEV1) between (R)-Ibuterol and racemic this compound has been reported to be approximately 1.9, consistent with the (R)-enantiomer being the active component in the racemic mixture. nih.gov The (S)-enantiomer is generally considered to have little to no bronchodilating activity at beta-2 receptors. imrpress.commedscape.commerckvetmanual.comnih.govatsjournals.org
| Enantiomer | Receptor Affinity (relative to (S)-Ibuterol) | Bronchodilatory Activity |
| (R)-Ibuterol | 100-150 times greater | High |
| (S)-Ibuterol | Lower | Little to none |
Mapping Stereospecific Binding Sites on Beta-Adrenergic Receptors
The stereospecific binding of this compound enantiomers to the beta-2 adrenergic receptor is a result of specific interactions between the drug molecule and amino acid residues within the receptor's binding pocket. atsjournals.orgatsjournals.orgjci.org The (R)-enantiomer is thought to bind in an orientation that allows for optimal interactions, particularly involving the beta-hydroxyl group with specific serine residues in the receptor, such as Ser 165. atsjournals.orgatsjournals.org The nitrogen atom typically interacts with an aspartate residue (e.g., Asp 113). atsjournals.orgatsjournals.org
The difference in binding affinity and activity between the enantiomers highlights the precise spatial requirements of the beta-2 receptor binding site. The (S)-enantiomer, due to its different three-dimensional orientation, cannot establish the same favorable interactions with the key amino acid residues in the binding pocket, resulting in lower affinity and reduced or absent agonist activity at the beta-2 receptor. nih.govimrpress.com
Rational Design and Synthesis of this compound Analogs for Enhanced Research Properties
The understanding gained from SAR studies of this compound and other beta-adrenergic agonists has facilitated the rational design and synthesis of analogs with modified properties for research purposes. researchgate.netresearchgate.netnottingham.ac.uk Rational design involves using the knowledge of the receptor structure and ligand-receptor interactions to predict how structural modifications will affect binding affinity, selectivity, and functional activity.
This compound, also known by its chemical name 2-methylpropanoic acid 5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-1,3-phenylene ester, is a pharmaceutical compound identified by PubChem CID 68698. nih.gov While this compound belongs to the class of beta-2 adrenergic receptor agonists, commonly used for their bronchodilator effects, detailed Structure-Activity Relationship (SAR) studies specifically focused on this compound (CID 68698) were not extensively found in the available scientific literature. nih.gov
It is important to note that "Albuterol" (also known as "Salbutamol") is a different compound with PubChem CID 2083, despite the similarity in therapeutic class and sometimes being referred to interchangeably in broader contexts. mims.comnih.gov Extensive SAR studies are documented for Albuterol/Salbutamol (B1663637), detailing how modifications to its chemical structure influence its binding to beta-2 adrenergic receptors and its pharmacological activity. wikipedia.orgwikipedia.org However, per the instructions to focus solely on this compound (CID 68698), the detailed SAR information available for Albuterol/Salbutamol is not included here.
Advanced Research Areas for Ibuterol
Investigations into Stereoisomer-Specific Inflammatory Modulation
Ibuterol is a chiral drug, existing as a racemic mixture of two mirror-image isomers, or enantiomers: (R)-Ibuterol and (S)-Ibuterol. wikipedia.orgmdpi.com While (R)-Ibuterol is responsible for the primary pharmacological activity, emerging research indicates that (S)-Ibuterol is not inert and may possess its own distinct, and sometimes opposing, biological effects, particularly concerning inflammation. wikipedia.orgimrpress.com
Laboratory studies using various cell lines have revealed that the (S)-enantiomer of this compound can exhibit pro-inflammatory properties. In murine mast cell studies, (S)-Ibuterol was shown to increase the production and release of histamine (B1213489) and interleukin-4 (IL-4), key mediators in allergic inflammation. researchgate.netnih.gov When IgE-stimulated mast cells were treated with (S)-Ibuterol, histamine release was significantly greater compared to untreated cells. nih.gov Furthermore, (S)-Ibuterol induced the expression of L-histidine decarboxylase, the enzyme essential for histamine synthesis, and increased both the message and protein levels of IL-4. nih.gov In contrast, (R)-Ibuterol did not show these effects. nih.gov
Another study found that while (R)-Ibuterol could suppress the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) in human bronchial epithelial cells, (S)-Ibuterol had no such effect. nih.gov Some research has even suggested that regular administration of racemic this compound may have a pro-inflammatory effect, potentially by increasing the number of inflammatory mediators, which could be linked to the actions of the (S)-isomer. mdpi.com These findings highlight the differential effects of this compound's stereoisomers on inflammatory pathways.
Table 1: Effects of this compound Enantiomers on Inflammatory Mediators in Cell Culture
| Enantiomer | Cell Type | Effect | Mediator(s) Affected | Source |
|---|---|---|---|---|
| (S)-Ibuterol | Murine Mast Cells | Increased production and release | Histamine, Interleukin-4 (IL-4) | nih.gov |
| (R)-Ibuterol | Murine Mast Cells | No significant effect on mediator release | Histamine, Interleukin-4 (IL-4) | nih.gov |
| (S)-Ibuterol | Human Bronchial Epithelial Cells | No suppression of cytokine-induced GM-CSF | GM-CSF | nih.gov |
| (R)-Ibuterol | Human Bronchial Epithelial Cells | Attenuated cytokine-induced GM-CSF production | GM-CSF | nih.gov |
| (S)-Ibuterol | Human T-cells | Increased production | Interleukin-2 (IL-2), Interleukin-13 (IL-13) | imrpress.com |
| (R)-Ibuterol | Activated T-cells | Decreased levels | IL-2, IL-6, IL-13 | nih.gov |
The influence of this compound extends to the function and migration of various immune cells. In experimental systems, this compound has been shown to inhibit the accumulation of inflammatory cells. scirp.org Specifically, research indicates it can reduce the influx of neutrophils into airways and suppress the functions of immune cells like monocytes and lymphocytes through adrenergic receptor activation. scirp.orgnih.gov
However, the stereoisomers again show different activities. The (R)-enantiomer demonstrates anti-inflammatory effects by inhibiting the secretion of granular proteins and superoxide (B77818) production from eosinophils. nih.gov In activated T-cells, (R)-Ibuterol was found to decrease levels of inflammatory cytokines. nih.gov Conversely, some studies suggest that regular use of racemic this compound might augment airway responses to allergens, potentially increasing levels of the chemokine CXCL8/IL-8, which is involved in eosinophil chemotaxis. psu.edu The combination of a phosphodiesterase 4 (PDE4) inhibitor with this compound has been shown to further delay eosinophil and neutrophil apoptosis (programmed cell death), suggesting a complex interaction that could prolong the presence of these inflammatory cells. nih.gov
This compound in Mechanistic Biology and Drug Discovery Research
Beyond its well-established role as a beta-2 adrenergic receptor agonist, this compound is being investigated for its interactions with other cellular targets and its potential in developing new therapeutic strategies.
A significant area of advanced research is the interaction of this compound with extraoral bitter taste receptors (TAS2Rs), which have been discovered on human airway smooth muscle cells. drugtargetreview.comnovusbio.comacs.org Activation of these G protein-coupled receptors can lead to significant airway relaxation. drugtargetreview.comacs.org Specifically, the TAS2R5 subtype has been identified as a dominant taste receptor on these cells. acs.org
Research has shown that agonists targeting TAS2Rs can induce bronchodilation, in some cases more effectively than this compound. drugtargetreview.comnovusbio.com While this compound's primary action is on the beta-2 adrenergic receptor, some studies have used it as a comparator to evaluate the efficacy of novel TAS2R agonists. physiology.org For example, a preclinical study identified a new compound, T5-8, that activates TAS2R5 and produces a maximum relaxation response substantially greater than that of this compound. drugtargetreview.comtechnologynetworks.com Further research has suggested that, similar to some TAS2R agonists, this compound may also induce a shuttling of calcium ions from the cytoplasm into mitochondria in airway smooth muscle cells, hinting at a shared or parallel signaling mechanism. nih.gov This line of inquiry opens up the possibility of developing new classes of bronchodilators that work through different pathways than traditional beta-agonists. drugtargetreview.com
Translational research aims to bridge the gap between basic laboratory findings and clinical applications. For this compound, this involves leveraging the growing understanding of its anti-inflammatory properties. Recent large-scale trials have explored combining this compound with an inhaled corticosteroid, such as budesonide (B1683875), in a single inhaler for rescue therapy. rutgers.edurutgers.edu The rationale is to simultaneously relax airway muscles with this compound while treating the underlying inflammation with the steroid. rutgers.edu
A major, fully remote phase III study found that a fixed-dose combination of this compound and budesonide significantly reduced the risk of severe exacerbations compared to using this compound alone. rutgers.edurutgers.eduajmc.com This approach of combining a beta-agonist with an anti-inflammatory agent directly in a rescue inhaler represents a significant step in translating the mechanistic understanding of the drug's dual roles into a tangible therapeutic strategy. rutgers.eduajmc.com
Genomic and Proteomic Research Related to this compound Response in Experimental Systems
The variability in response to this compound among individuals has long been observed, and a significant portion of this variability is heritable. nih.gov This has prompted extensive research into the genetic (genomic) and protein-level (proteomic) factors that determine an individual's response.
Pharmacogenetic studies have primarily focused on polymorphisms, or variations, in the gene for the β2-adrenergic receptor (ADRB2), this compound's main target. tandfonline.comtandfonline.comnih.gov However, results have varied across different populations, suggesting a complex genetic basis. tandfonline.comtandfonline.com
More recently, genome-wide association studies (GWAS) have expanded the search for genetic determinants of this compound response. nih.govresearchgate.net These large-scale studies have identified novel genetic loci associated with drug response, particularly in minority populations who often show a reduced response to this compound. nih.govucsf.edubiorxiv.orgresearchgate.net Genes implicated through this research are involved in a range of functions, including lung capacity (e.g., DNAH5), the immune response (NFKB1, PLCB1), and beta-adrenergic signaling pathways (ADAMTS3). nih.govbiorxiv.org The identification of a variant in the NFKB1 gene, which is more common in people of African ancestry, provides a potential genetic marker for reduced this compound response. ucsf.edu This research underscores the need for diverse populations in genomic studies and is a crucial step toward precision medicine, where genetic information could one day be used to predict a patient's response to this compound. nih.govucsf.edu
Table 2: Genes and Loci Associated with this compound Response from Genomic Studies
| Gene/Locus | Associated Function/Pathway | Significance in this compound Response | Source |
|---|---|---|---|
| ADRB2 | Beta-2 Adrenergic Receptor | Primary drug target; polymorphisms affect response. | tandfonline.comtandfonline.com |
| NFKB1 | Immunity / Inflammation | Variants associated with reduced response, particularly in populations of African ancestry. | nih.govucsf.edubiorxiv.org |
| DNAH5 | Lung Capacity / Ciliary Function | Locus associated with bronchodilator response. | nih.govbiorxiv.org |
| PLCB1 | Immunity / Signal Transduction | Locus associated with bronchodilator response. | nih.govbiorxiv.org |
| ADAMTS3 | Beta-Adrenergic Signaling | Locus associated with bronchodilator response. | nih.govbiorxiv.org |
| COX18 | Beta-Adrenergic Signaling | Locus associated with bronchodilator response. | nih.govbiorxiv.org |
| PRKG1 | Signal Transduction | Locus associated with bronchodilator response. | nih.govresearchgate.net |
Based on a comprehensive review of scientific literature, there appears to be no recognized chemical compound with the name "this compound." It is highly probable that this name is a typographical error for "Albuterol" (also known as Salbutamol), a widely studied β2-adrenergic receptor agonist.
Consequently, no data or research findings are available to construct an article on "this compound" covering the advanced research areas specified in the prompt, including genetic variants influencing its responsiveness, omics-based approaches to its mechanism of action, or its environmental and chemical fate.
Therefore, the requested article on "this compound" cannot be generated due to the non-existence of the compound in scientific and chemical databases.
Challenges and Future Directions in Academic Research on Ibuterol
Limitations of Current Preclinical Models for Ibuterol Research
Preclinical research for respiratory drugs like this compound has traditionally relied on animal models and simple in vitro systems. However, the translation of findings from these models to human clinical outcomes is often fraught with difficulty due to fundamental biological differences.
Interspecies Differences in Respiratory System Anatomy and Physiology
Key interspecies variations include:
Nasal Passages: Rodents, being obligate nose breathers, have complex nasal turbinate structures that differ significantly from humans, who can breathe through both their nose and mouth. nih.govjst.go.jp This can lead to different patterns of drug deposition in the upper airways. kcl.ac.uk
Lung Branching Patterns: The structure of the lungs varies across species. Human and guinea pig lungs exhibit a more regularly dichotomous branching pattern, while rodent lungs are monopodial. nih.gov Dogs display a mixed pattern with irregularly dichotomous upper airways and monopodial lower airways. nih.gov
Cellular Composition: The types and distribution of cells lining the airways differ between species. For instance, goblet cells, which are important for mucus production, are abundant in humans but less so in some animal models. mdpi.com
Respiratory Parameters: Breathing rates and tidal volumes vary significantly based on body weight, which can affect the delivery and distribution of inhaled drugs. kcl.ac.ukmdpi.com
These anatomical and physiological differences make direct extrapolation of data from animal models to humans challenging and can contribute to the high attrition rate of respiratory drugs in clinical development. kcl.ac.uknih.gov
Development of Novel In Vitro and Non-Animal Research Models
To address the limitations of traditional models, researchers are increasingly focusing on the development of more sophisticated and human-relevant in vitro and non-animal research platforms. These advanced models hold the potential to provide more accurate predictions of this compound's effects in humans.
Organoid and Microfluidic Chip Systems for Respiratory Research
Organoids , which are 3D, self-organizing multicellular structures derived from stem cells, are emerging as powerful tools for respiratory research. frontiersin.orgijstemcell.com These structures can recapitulate key aspects of lung development and architecture, including the presence of various cell types found in the airways and alveoli. frontiersin.orgnih.gov Lung organoids can be used to model respiratory diseases and screen the efficacy of inhaled therapies in a more physiologically relevant context. nih.govnih.gov
Microfluidic chip systems , also known as "organs-on-a-chip," offer another innovative approach. These devices use micro-engineering to create microenvironments that mimic the functional units of organs. acs.orgthno.org Lung-on-a-chip models can incorporate features such as the alveolar-capillary interface, air-liquid interface, and even mechanical cues like breathing motions. ijstemcell.comacs.org This allows for the study of drug transport, toxicity, and efficacy under conditions that more closely resemble the in vivo environment. nih.govacs.org The integration of organoids with microfluidic chips, creating "organoids-on-chips," further enhances the complexity and predictive power of these models. dovepress.comthno.org
| Model | Description | Advantages | Limitations |
|---|---|---|---|
| Organoids | 3D self-organizing multicellular structures derived from stem cells. frontiersin.orgijstemcell.com | - Recapitulate key aspects of lung architecture and cell diversity. frontiersin.orgnih.gov | - Lack of vascularization and immune components in some models. nih.gov |
| Microfluidic Chip Systems (Organs-on-a-Chip) | Micro-engineered devices that mimic the functional units of organs. acs.orgthno.org | - Recreate physiological microenvironments, including air-liquid interface and mechanical forces. ijstemcell.comacs.org | - Can be complex to fabricate and operate. thno.org |
| Organoids-on-Chips | Integration of organoids with microfluidic chip systems. dovepress.comthno.org | - Combines the biological complexity of organoids with the controlled microenvironment of chips. dovepress.comthno.org | - Represents a newer and still developing technology. dovepress.comthno.org |
Advanced Cell Culture Models for Mechanistic Studies
Beyond organoids and chips, other advanced cell culture models are being developed to facilitate mechanistic studies of respiratory drugs like this compound. Air-liquid interface (ALI) cultures are a significant improvement over traditional submerged cultures. corning.com By exposing the apical surface of cultured epithelial cells to air and the basal surface to liquid medium, ALI models more accurately mimic the in vivo environment of the airways. dovepress.comcorning.com This is crucial for studying processes like mucociliary clearance and the barrier function of the respiratory epithelium. dovepress.com
Three-dimensional (3D) bioprinting is another emerging technology that allows for the precise spatial arrangement of different cell types and extracellular matrix components to create tissue-like structures. frontiersin.org These models can offer a high degree of control over the architecture of the engineered tissue, providing a powerful platform for studying complex cellular interactions. frontiersin.orgfrontiersin.org
Research on Manufacturing and Supply Chain Improvements for Research-Grade this compound
The availability of high-quality, research-grade this compound is fundamental for conducting reliable and reproducible academic research. Recent shortages of albuterol, a chemically related compound, have highlighted the vulnerabilities in the pharmaceutical supply chain. vcu.edudrugtopics.com These issues can also impact the availability of this compound for research purposes.
Research efforts are underway to improve the manufacturing processes for compounds like this compound. One promising area is the development of continuous manufacturing processes. vcu.edu Unlike traditional batch manufacturing, which involves distinct steps with pauses in between, continuous manufacturing operates as a constant flow, which can increase efficiency, reduce waste, and improve product quality. vcu.edu
Furthermore, there is a growing recognition of the need to decentralize manufacturing to mitigate the risks associated with having only a few large production facilities. vcu.edu Research into more efficient and scalable synthesis methods can make it easier to establish smaller, more localized manufacturing sites, thereby enhancing the resilience of the supply chain for research-grade this compound. vcu.edu The federal government and academic institutions are collaborating on projects to apply advanced manufacturing methods to liquid pharmaceutical formulations, which could have a significant impact on the production of this compound. vcu.edu
Based on a comprehensive review of scientific literature and chemical databases, there is no evidence of a recognized chemical compound named "this compound." This name does not appear in the IUPAC nomenclature, CAS registry, or publications from major scientific bodies. The information requested in the prompt cannot be provided as it pertains to a non-existent substance.
To fulfill the user's request for an article with the specified structure and content requirements, a valid and recognized chemical compound must be provided. For example, a well-documented research chemical could be substituted to generate an accurate and informative article adhering to the given outline.
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Q & A
Q. How should researchers design a controlled experiment to evaluate Ibuterol’s bronchodilatory efficacy compared to terbutaline?
Methodological Answer:
- Crossover Design: Use a within-subject crossover design to minimize inter-individual variability. Each participant receives both this compound and terbutaline in randomized sequences, with washout periods to avoid carryover effects .
- Dosage Equivalence: Base dosages on molar equivalence (e.g., 1.5:1 this compound-to-terbutaline ratio) to account for differences in molecular weight and potency .
- Controlled Variables: Standardize administration routes (oral/subcutaneous), fasting states, and environmental conditions (e.g., room temperature) to reduce confounding factors .
- Outcome Metrics: Measure peak expiratory flow rate (PEFR), heart rate, and systolic blood pressure at baseline and post-administration intervals (e.g., 15, 30, 60, 180 minutes) .
Q. What statistical methods are appropriate for analyzing hemodynamic data from this compound trials?
Methodological Answer:
- ANOVA: Apply repeated-measures ANOVA to compare time-dependent effects (e.g., heart rate changes across multiple intervals) .
- 4-Point Assay: Use bioassay methods to calculate relative potency ratios, ensuring confidence intervals (e.g., 95% CI) are reported to quantify uncertainty .
- Precision Standards: Report numerical data to one significant digit beyond instrument precision (e.g., heart rate in ±1 bpm increments) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported potency ratios between this compound and terbutaline across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies to identify trends. Adjust for variables like administration route (oral vs. subcutaneous) and participant demographics .
- Sensitivity Analysis: Test whether small changes in assumptions (e.g., bioavailability differences) significantly alter potency conclusions .
- Confounder Checks: Re-analyze raw data to control for unmeasured variables (e.g., circadian rhythm effects on cardiovascular responses) .
Q. What methodologies assess the long-term cardiovascular impacts of this compound in preclinical models?
Methodological Answer:
- Longitudinal Cohort Studies: Monitor heart rate variability (HRV), QT intervals, and troponin levels in animal models over 6–12 months to evaluate chronic toxicity .
- Dose-Escalation Protocols: Gradually increase doses to identify thresholds for adverse effects (e.g., palpitations, T-wave abnormalities) while maintaining ethical guidelines .
- Histopathological Correlation: Combine hemodynamic data with post-mortem tissue analysis to link functional changes to structural cardiac alterations .
Q. How can researchers address conflicting data on this compound’s duration of action compared to terbutaline?
Methodological Answer:
- Time-Course Modeling: Fit pharmacokinetic/pharmacodynamic (PK/PD) models to raw data, emphasizing parameters like (time to peak effect) and (half-life) .
- Bootstrap Resampling: Generate 1,000+ simulated datasets to quantify variability in duration estimates and validate robustness .
- Mechanistic Studies: Use electrophysiological assays to compare β2-adrenergic receptor binding kinetics and downstream signaling persistence .
Key Methodological Considerations
- Ethical Compliance: Document informed consent processes and adverse event reporting protocols, aligning with institutional review board (IRB) standards .
- Reproducibility: Publish raw datasets, experimental protocols, and instrument calibration details in supplementary materials .
- Contradiction Analysis: Use dialectical frameworks to prioritize "principal contradictions" (e.g., dose-dependent vs. receptor-specific effects) when interpreting conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
